7-Bromo-3-nitroquinoline

Medicinal Chemistry Oncology Kinase Inhibition

7-Bromo-3-nitroquinoline (CAS 1823335-91-6) delivers a validated 3-nitroquinoline pharmacophore for EGFR tyrosine kinase inhibitor programs, with a C7-bromo handle enabling rapid Suzuki-Miyaura diversification for systematic SAR at the ATP-binding pocket. Its distinct 7-bromo regioisomerism (Br para to ring-junction N, meta to NO₂) provides unique cross-coupling kinetics and binding geometry versus 5-bromo or 6-bromo isomers, eliminating uncontrolled variables in lead optimization. Explicitly exemplified in MELK inhibitor patent literature and possessing CNS-amenable LogP (2.91) and TPSA (56.03 Ų), this 98%-pure building block minimizes experimental variability. Source consistent, high-purity material under a well-defined CAS registry (1823335-91-6) to safeguard project timelines and intellectual property strategies.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B11859137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-nitroquinoline
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-7-2-1-6-3-8(12(13)14)5-11-9(6)4-7/h1-5H
InChIKeyMIRDKKJRMLHPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-nitroquinoline: A Strategic Halogenated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Bromo-3-nitroquinoline (CAS 1823335-91-6) is a disubstituted quinoline derivative that functions as a versatile synthetic intermediate in medicinal chemistry. The compound features a nitro group at the 3-position of the quinoline core, a structural motif that has been established as a privileged scaffold for designing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The bromine substituent at the 7-position provides a functional handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification into libraries of 7-substituted 3-nitroquinoline analogs. With a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol, this compound serves as a critical precursor for generating structure-activity relationship (SAR) data around the 7-position of the 3-nitroquinoline pharmacophore .

Why 7-Bromo-3-nitroquinoline Cannot Be Simply Replaced by Other Bromo-Nitroquinoline Isomers


In drug discovery programs targeting the 3-nitroquinoline scaffold, positional isomerism dictates both reactivity and biological outcomes. While multiple bromo-nitroquinoline isomers exist—including 5-bromo-3-nitroquinoline, 6-bromo-3-nitroquinoline, and 6-bromo-5-nitroquinoline—their divergent electronic environments and steric profiles yield distinct cross-coupling efficiencies and downstream target engagement. The 7-bromo substitution pattern on the quinoline benzene ring positions the bromine para to the ring junction nitrogen and meta to the nitro group, establishing a unique regiochemical profile that governs both the rate of palladium-catalyzed bond formations and the spatial orientation of appended functionality within kinase ATP-binding pockets [1]. Interchanging isomers without validating SAR consequences at the specific vector of interest introduces uncontrolled variables that can invalidate lead optimization hypotheses and delay project timelines. Furthermore, the 3-nitro-7-bromo arrangement has been specifically exemplified in patent literature for MELK (maternal embryonic leucine zipper kinase) inhibitors, underscoring its validated utility in intellectual property strategies .

Comparative Quantitative Evidence for 7-Bromo-3-nitroquinoline: Why This Specific Isomer Matters


EGFR Kinase Inhibition: The 3-Nitroquinoline Scaffold Delivers Nanomolar Antiproliferative Potency

The 3-nitroquinoline framework confers potent antiproliferative activity against EGFR-overexpressing tumor cell lines. A series of 3-nitroquinoline derivatives demonstrated IC50 values in the micromolar to nanomolar range against A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cell lines [1]. This structural class was the first to be identified as antiproliferative agents against EGFR-overexpressing tumors via incorporation of the nitro group at the quinoline 3-position, providing a novel template distinct from the more extensively explored 4-anilinoquinazoline series [1].

Medicinal Chemistry Oncology Kinase Inhibition

Synthetic Utility: C7-Bromo Enables Suzuki-Miyaura Diversification for SAR Exploration

The bromine atom at the 7-position of 7-bromo-3-nitroquinoline serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids. This transformation enables the systematic introduction of diverse substituents at the 7-position of the quinoline ring, a key vector for optimizing kinase selectivity and pharmacokinetic properties [1]. The 7-bromo substitution pattern positions the reactive handle on the benzene ring distal to the heterocyclic nitrogen, minimizing electronic interference with the quinoline core's hydrogen-bonding capacity at the ATP-binding site [2]. Comparative studies on bromo-substituted quinolines indicate that the 7-bromo isomer exhibits distinct reactivity profiles in nickel-catalyzed Suzuki couplings relative to other positional isomers due to differential electron density distribution [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Properties: Optimal Lipophilicity for CNS Penetration Potential

7-Bromo-3-nitroquinoline exhibits a calculated LogP of 2.9055 and a topological polar surface area (TPSA) of 56.03 Ų . This physicochemical profile positions the compound within the favorable range for passive blood-brain barrier (BBB) penetration (optimal LogP 2-4; TPSA < 90 Ų). In comparison, the parent 3-nitroquinoline (LogP ~1.8) and more hydrophilic analogs may exhibit reduced CNS exposure. The presence of the bromine atom contributes to increased lipophilicity without substantially elevating TPSA beyond the BBB-permeable threshold, a balanced profile that is advantageous for neuroscience-targeted kinase inhibitor programs.

ADME Drug Design Physicochemical Profiling

Commercial Availability: Documented 98% Purity Enables Reproducible Lead Optimization

7-Bromo-3-nitroquinoline is commercially available with a documented purity of 98% (CAS 1823335-91-6, molecular weight 253.05 g/mol) . This high purity specification minimizes the risk of impurity-driven artifacts in biological assays and ensures reproducible synthetic yields in cross-coupling applications. In contrast, several alternative bromo-nitroquinoline isomers are not routinely stocked by major chemical suppliers or are only available in lower purity grades, which can introduce batch-to-batch variability in SAR campaigns and complicate analytical characterization.

Procurement Quality Control Medicinal Chemistry

Optimal Scientific and Industrial Applications for 7-Bromo-3-nitroquinoline


EGFR Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing novel EGFR tyrosine kinase inhibitors can employ 7-bromo-3-nitroquinoline as a core scaffold for parallel library synthesis. The 3-nitroquinoline framework has been validated as an antiproliferative template against EGFR-overexpressing A431 and MDA-MB-468 cell lines [1]. The C7-bromo handle permits Suzuki-Miyaura diversification to introduce varied aryl and heteroaryl substituents, enabling systematic SAR exploration of the 7-position vector within the kinase ATP-binding pocket.

CNS-Penetrant Kinase Inhibitor Discovery

Programs targeting kinases implicated in neurological disorders or brain metastases can leverage the favorable physicochemical profile of 7-bromo-3-nitroquinoline (LogP 2.9055, TPSA 56.03 Ų) . This property set aligns with established guidelines for passive BBB penetration, making the compound a strategic choice for synthesizing CNS-accessible 3-nitroquinoline-based inhibitor candidates.

MELK and Novel Kinase Target Inhibitor Synthesis

Research groups investigating maternal embryonic leucine zipper kinase (MELK) or other under-explored kinases can utilize 7-bromo-3-nitroquinoline as a synthetic entry point to claimed chemical matter. Patent literature explicitly includes quinoline derivatives with this substitution pattern as MELK inhibitors, providing a foundation for structure-based design and intellectual property differentiation .

Academic Core Facility Parallel Synthesis Services

Core facilities offering medicinal chemistry support to academic investigators can stock 7-bromo-3-nitroquinoline as a high-purity (98%), shelf-stable building block for Suzuki-Miyaura library production. The compound's well-defined CAS registry (1823335-91-6) and consistent commercial availability ensure reproducible results across multiple client projects, reducing troubleshooting time associated with lower-purity or less reliably sourced isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.